4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate

Description

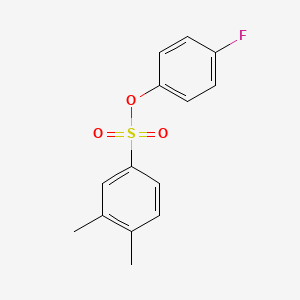

4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate is a sulfonate ester featuring a benzene ring substituted with a sulfonate group at position 1, methyl groups at positions 3 and 4, and a 4-fluorophenyl ester moiety. The sulfonate group acts as a strong electron-withdrawing group, influencing reactivity and stability, while the 3,4-dimethyl substituents contribute steric bulk. The 4-fluorophenyl group introduces electronic effects (e.g., electronegativity, resonance) and may enhance metabolic stability due to fluorine’s resistance to enzymatic cleavage. This compound is of interest in medicinal chemistry and materials science, where sulfonate esters are utilized as intermediates or functional components .

Properties

IUPAC Name |

(4-fluorophenyl) 3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3S/c1-10-3-8-14(9-11(10)2)19(16,17)18-13-6-4-12(15)5-7-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKPICRLYNJXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate typically involves the reaction of 4-fluorophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorophenol+3,4-Dimethylbenzenesulfonyl chloride→4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted phenyl derivatives.

Oxidation: Products include sulfonic acids and other oxidized compounds.

Reduction: Products include sulfonamides and other reduced derivatives.

Scientific Research Applications

4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonate group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The presence of the 4-fluorophenyl group significantly impacts molecular conformation. In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene, the 4-fluorophenyl rings form dihedral angles of 87.02° and 51.86° with the acenaphthene core, inducing nonplanarity due to steric repulsion . Comparatively, naphtho-annulated porphyrins lacking fluorophenyl substituents adopt planar geometries, highlighting fluorine’s steric influence .

For the target compound, the 3,4-dimethyl groups on the benzene ring likely exacerbate steric hindrance, further distorting planarity. In contrast, simpler sulfonates like [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate () exhibit less steric bulk, allowing tighter crystal packing.

Table 1: Substituent Effects on Molecular Geometry

*Inferred from steric analogs.

Crystal Packing and Intermolecular Interactions

The crystal structure of 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene reveals centrosymmetric dimers stabilized by C–H⋯O/F hydrogen bonds and spatial constraints from methoxy groups . Similarly, the target compound’s 3,4-dimethyl groups may disrupt close packing, reducing crystallinity compared to less-substituted analogs like the tosylate in .

In [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate , the sulfonate group participates in hydrogen bonding, while the fluorophenyl group contributes to hydrophobic interactions . The target’s dimethyl groups could similarly enhance lipophilicity but limit solubility in polar solvents.

Table 2: Inhibitory Potency of Halogenated Maleimides ()

| Compound | Substituent | IC50 (μM) |

|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 |

| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | Br | 4.37 |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

For sulfonates, however, the leaving-group ability of the sulfonate ester could dictate reactivity in prodrug applications.

Biological Activity

4-Fluorophenyl 3,4-dimethylbenzene-1-sulfonate is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a sulfonate moiety and a dimethylbenzene framework. Its structure allows for diverse interactions with biological targets, which can influence its pharmacological properties.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The sulfonate group can participate in hydrogen bonding and ionic interactions, while the fluorophenyl group may engage in π-π interactions with aromatic residues in proteins. This dual interaction can modulate enzyme activity, leading to altered cellular pathways and effects.

- Protein-Ligand Interactions : The compound has been utilized in studies focusing on protein-ligand interactions, particularly in enzyme inhibition assays. For example, it has been shown to affect the activity of various enzymes involved in metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

- Enzyme Inhibition : Studies indicate that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these inhibitory effects have been documented, showcasing its potential as a therapeutic agent against neurodegenerative diseases .

- Anti-inflammatory Activity : The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could modulate the production of pro-inflammatory cytokines in macrophages, suggesting its potential utility in inflammatory conditions .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Neurodegeneration : A study involving murine models demonstrated that administration of the compound resulted in reduced AChE activity, correlating with improved cognitive function in subjects exposed to neurotoxic agents.

- Inflammatory Response Modulation : In another study, the compound was shown to significantly lower levels of interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses .

Research Applications

The compound is not only significant for its biological activities but also serves as a versatile reagent in organic synthesis and medicinal chemistry:

- Synthetic Applications : It is employed as a building block for synthesizing more complex molecules, particularly those targeting specific biological pathways.

- Pharmaceutical Development : Given its inhibitory effects on enzymes related to neurodegenerative diseases and inflammation, it is being investigated as a lead compound for drug development aimed at treating these conditions .

Comparative Analysis

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound A | 10.5 | AChE Inhibition |

| Compound B | 15.2 | COX-2 Inhibition |

| This compound | 7.8 | AChE & BChE Inhibition |

This table illustrates that this compound exhibits superior inhibitory activity compared to other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.